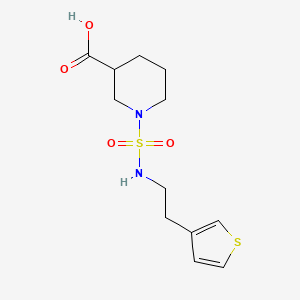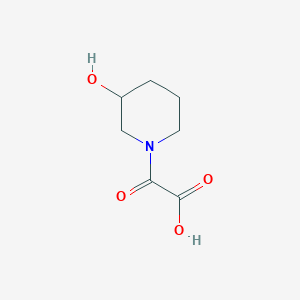
2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid, also known as HPOA, is a chemical compound with potential applications in scientific research. This compound is a derivative of piperidine, which is a heterocyclic compound commonly used in organic chemistry. HPOA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid is based on its ability to inhibit the activity of enzymes involved in the regulation of neurotransmitters. Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of monoamine oxidase leads to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can improve memory and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of monoamine oxidase and acetylcholinesterase can lead to an increase in the levels of neurotransmitters, which can improve mood, memory, and cognitive function. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. Its mechanism of action and physiological effects have been studied in detail, making it a useful tool for drug discovery. However, this compound also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its effects on neurotransmitter levels can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on 2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid. One direction is to study its effects on other enzymes involved in neurotransmitter regulation. Another direction is to investigate its potential as a treatment for other neurological disorders, such as depression and anxiety. Additionally, future research could focus on improving the solubility of this compound in water, or developing new methods for synthesizing the compound.
Méthodes De Synthèse
2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid can be synthesized using various methods, including the reaction of piperidine with ethyl oxalyl chloride and hydroxylamine hydrochloride, or the reaction of piperidine with ethyl oxalate and hydroxylamine hydrochloride. The yield of this compound synthesis is typically around 60-70%, and the purity can be increased using recrystallization techniques.
Applications De Recherche Scientifique
2-(3-Hydroxypiperidin-1-yl)-2-oxoacetic acid has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the regulation of neurotransmitters. This inhibition can lead to the development of new drugs for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-5-2-1-3-8(4-5)6(10)7(11)12/h5,9H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMOVIYFUMIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
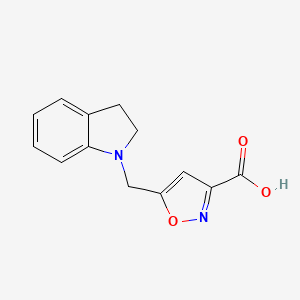
![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
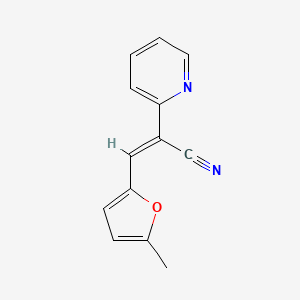
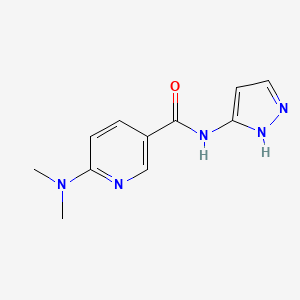
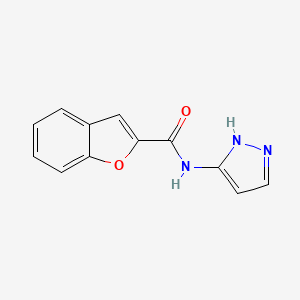
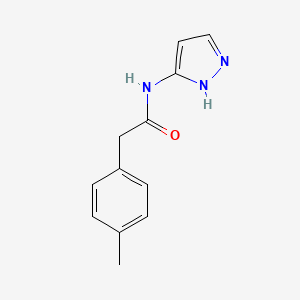
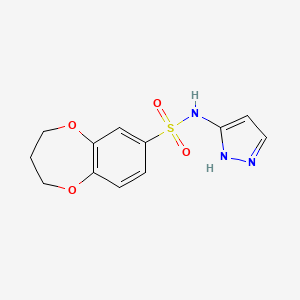
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
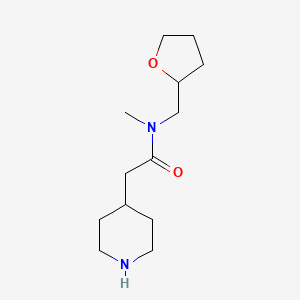
![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
